

Introduction: The Quinolinol Scaffold - A Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Chloro-8-methylquinolin-4-ol

Cat. No.: B1356005

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Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, forms the backbone of a vast array of pharmacologically active molecules.^{[1][2]} Among its many derivatives, the quinolinol scaffold, particularly 8-hydroxyquinoline (quinolinol), stands out as a cornerstone in medicinal chemistry.^[3] Its inherent ability to chelate metal ions, a property central to many biological processes, combined with a planar structure conducive to intercalation with biomacromolecules, makes it a "privileged scaffold." This guide provides a technical overview of the diverse biological activities of substituted quinolinols, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities.

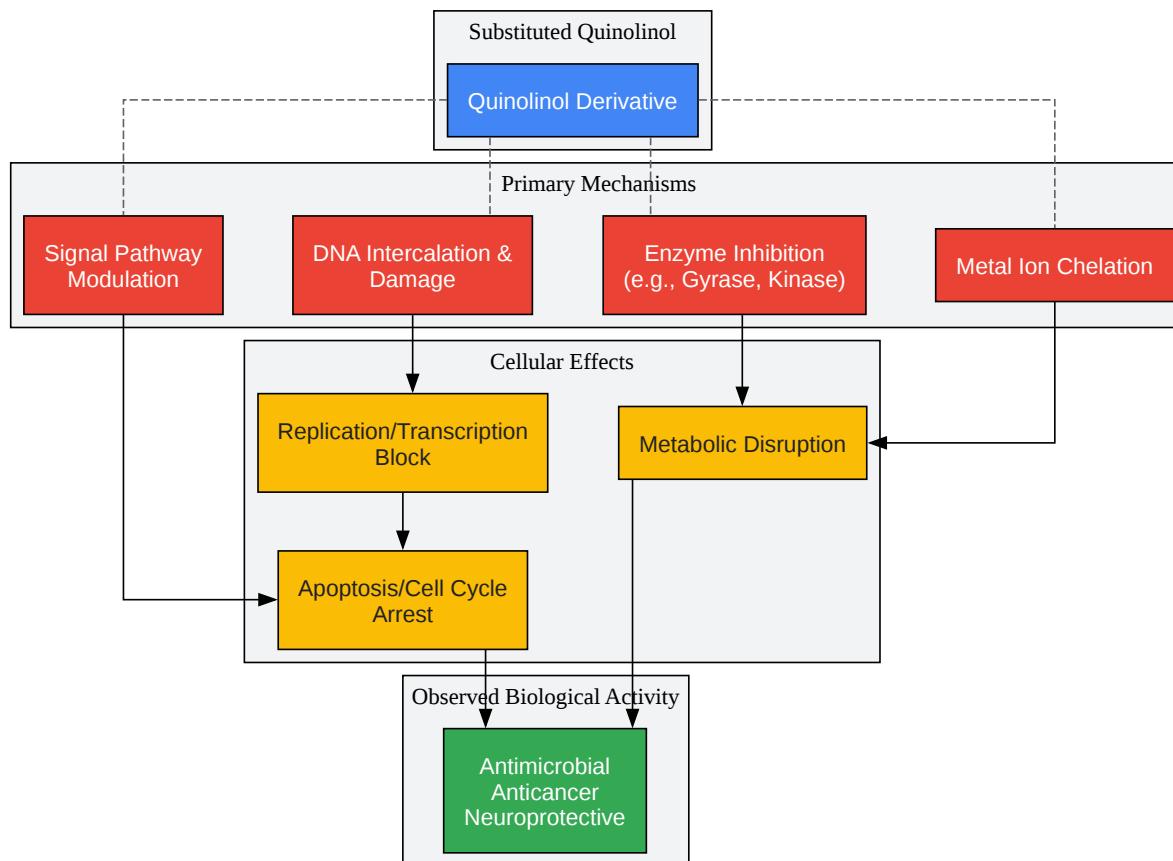
Core Mechanisms of Biological Action

The versatility of the quinolinol scaffold stems from its ability to engage with biological targets through multiple mechanisms. The specific substitutions on the quinoline ring system modulate these interactions, fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.

- **Metal Ion Chelation:** 8-Hydroxyquinoline is a classic bidentate chelating agent. This ability to bind essential metal ions (e.g., Fe^{2+} , Cu^{2+} , Zn^{2+}) can disrupt the function of metalloenzymes, interfere with cellular redox homeostasis, and contribute to antimicrobial and anticancer effects.^[4]
- **Enzyme Inhibition:** Substituted quinolinols can act as potent inhibitors of various enzymes critical for pathogen survival or disease progression. A primary example is the inhibition of

bacterial DNA gyrase and topoisomerase IV, the core mechanism for quinolone antibiotics.[\[5\]](#) [\[6\]](#)[\[7\]](#)[\[8\]](#) Other targeted enzymes include kinases, DNA methyltransferases, and tyrosinases. [\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[\[10\]](#)[\[13\]](#) Some derivatives can also generate reactive oxygen species (ROS), causing direct DNA damage.
- Modulation of Signaling Pathways: By inhibiting key enzymes like kinases or interacting with cellular receptors, quinolinol derivatives can modulate critical signaling pathways involved in cell proliferation, inflammation, and survival, such as the NF- κ B and p53 pathways.[\[9\]](#)[\[14\]](#)



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Caption: Core mechanisms by which substituted quinolinols exert biological effects.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are renowned for their potent antibacterial properties.[\[15\]](#) Their mechanism of action is well-established and serves as a paradigm for targeted enzyme inhibition.

Mechanism of Antibacterial Action

The primary targets for quinolone antibacterials are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[\[6\]](#)[\[8\]](#)

- DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[\[5\]](#)[\[7\]](#)
- Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA strands.[\[16\]](#) This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which triggers the SOS response and ultimately results in rapid bacterial cell death.[\[5\]](#)[\[16\]](#) While Gram-negative activity is often correlated with DNA gyrase inhibition, Gram-positive activity is more associated with topoisomerase IV inhibition.[\[8\]](#)

Structure-Activity Relationship (SAR) for Antimicrobial Potency

- C3-Carboxylic Acid: Essential for binding to DNA gyrase.
- C6-Fluorine: Greatly enhances potency and cell penetration.
- C7-Piperazine Ring (or similar heterocycle): Broadens the spectrum of activity, particularly against *Pseudomonas aeruginosa*, and improves pharmacokinetic properties.[\[6\]](#)
- Substitutions on the Piperazine Ring: Can further enhance activity and reduce efflux pump-mediated resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, self-validating protocol.

Causality: This method is chosen for its efficiency and quantitative results. By serially diluting the compound, we can pinpoint the precise concentration at which bacteriostatic or bactericidal activity begins, providing a robust measure of potency.

Methodology:

- **Preparation:** A 96-well microtiter plate is used. Prepare a stock solution of the test quinololin in a suitable solvent (e.g., DMSO).
- **Serial Dilution:** Add 100 μ L of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 μ L of the stock solution to the first column and perform a 2-fold serial dilution across the plate, leaving the last column as a growth control.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add 10 μ L of the prepared bacterial inoculum to each well.
- **Controls (Self-Validation):**
 - **Positive Control:** A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.
 - **Negative (Growth) Control:** Wells containing only MHB and the bacterial inoculum.
 - **Sterility Control:** Wells containing only MHB.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Reading:** The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Data Presentation: Antimicrobial Activity

Compound ID	C6-Substituent	C7-Substituent	Target Organism	MIC (μ g/mL) [15][17][18]
Q-01	F	Piperazine	S. aureus (MRSA)	1.5
Q-02	F	3-Methylpiperazine	S. aureus (MRSA)	0.8
Q-03	F	Piperazine	E. coli	2.0
Q-04	H	Piperazine	E. coli	16.0
Ciprofloxacin	F	Piperazine	S. aureus (MRSA)	1.0

Anticancer Activity

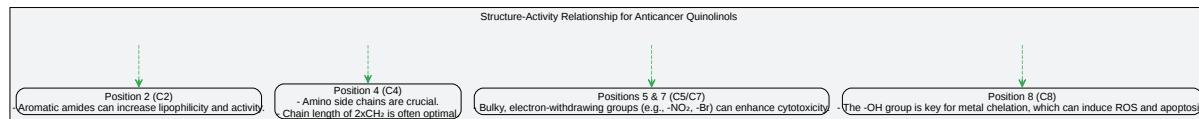
The quinoline scaffold is prevalent in numerous anticancer agents, demonstrating a wide range of cytotoxic mechanisms against various tumor cell lines.[1][19][20][21]

Mechanisms of Anticancer Action

Substituted quinolinols exert their anticancer effects through diverse and often overlapping mechanisms:

- Inhibition of Tyrosine Kinases: Many quinolines are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer cells, driving proliferation and angiogenesis.
- Cell Cycle Arrest & Apoptosis Induction: They can arrest the cell cycle at various phases (e.g., G2/M) and trigger programmed cell death (apoptosis) by modulating pathways involving p53, Bax, and caspases.[1][14][22]
- Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinolinones can inhibit human topoisomerases (I and II), leading to DNA damage and cell death in rapidly dividing cancer cells.[8]

- Disruption of Angiogenesis: By inhibiting signaling pathways like VEGFR, they can prevent the formation of new blood vessels that tumors need to grow.[1]



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Caption: Key positions on the quinolinol ring influencing anticancer activity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: The protocol is based on the principle that viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of the compound's cytotoxic effect.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the substituted quinolinol (e.g., from 0.1 to 100 μ M) for 24, 48, or 72 hours.

- Controls (Self-Validation):
 - Positive Control: A known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin).[22]
 - Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.
 - Blank: Wells with media but no cells.
- MTT Addition: After the incubation period, remove the treatment media and add 100 μ L of fresh media containing MTT solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
- Solubilization: Carefully remove the MTT solution and add 100 μ L of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting viability against compound concentration.

Data Presentation: Anticancer Activity

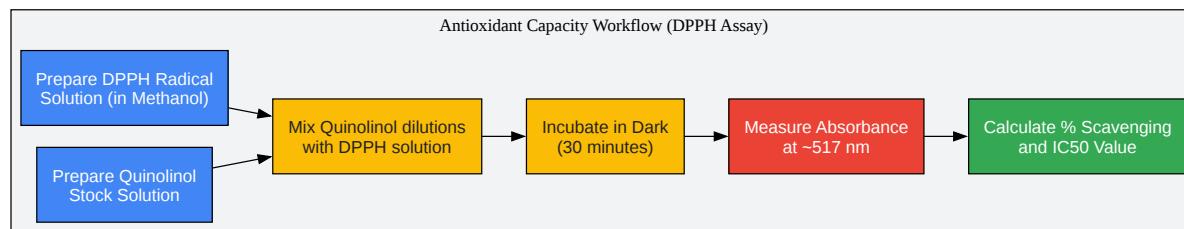
Compound ID	Key Substituent(s)	Cancer Cell Line	IC ₅₀ (μ M)[14][19] [22]
Q-10g	7-(4-fluorobenzylxy), 4-amino side chain	HCT116 (Colon)	< 1.0
Q-04	6-Bromo-5-nitro	HT29 (Adenocarcinoma)	8.5
Q-07	8-[(2-furanylmethyl)amino]	T47D (Breast)	0.016
5-Fluorouracil	(Reference Drug)	HT29 (Adenocarcinoma)	12.1

Neuroprotective and Antioxidant Activity

Oxidative stress and excitotoxicity are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[23] Quinolinol derivatives have emerged as promising neuroprotective agents due to their potent antioxidant and metal-chelating properties.[24][25]

Mechanisms of Neuroprotection

- Antioxidant Activity: The hydroxyl group on the quinolinol ring can donate a hydrogen atom to scavenge free radicals, such as reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[23][26] The antioxidant capacity is highly dependent on the type and position of other substituents.[27]
- Inhibition of Excitotoxicity: Quinolinic acid, an endogenous NMDA receptor agonist, can cause excitotoxicity leading to neuronal cell death. Some polyphenols and quinoline-related structures can attenuate this excitotoxicity by reducing Ca^{2+} influx and inhibiting neuronal nitric oxide synthase (nNOS).[28][29]
- Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO-B) and acetylcholinesterase (AChE), which are key targets in Parkinson's and Alzheimer's disease respectively, represents another avenue for neuroprotection by quinoline derivatives.[25]



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